![molecular formula C16H18N2O3S B2947589 7-cycloheptyl-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one CAS No. 688053-30-7](/img/structure/B2947589.png)
7-cycloheptyl-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-cycloheptyl-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one is a synthetic organic compound with a complex molecular structure It features a quinazolinone core, a thioxo group, and a cycloheptyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-cycloheptyl-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one typically involves a multi-step reaction sequence. Key steps include:
Formation of the Quinazolinone Core: : This can be achieved through the condensation of anthranilic acid derivatives with isatoic anhydrides or equivalent reagents.
Introduction of the Thioxo Group: : Thionation of the quinazolinone core using reagents such as Lawesson's reagent or P4S10.
Cycloheptyl Substitution: : Alkylation or arylation of the quinazolinone nucleus to introduce the cycloheptyl group, often utilizing cycloheptyl halides under basic conditions.
Dioxolo Ring Construction: : Formation of the dioxolo ring through cyclization reactions involving appropriate diol precursors and dehydrating agents.
Industrial Production Methods
Industrial-scale production may involve:
Optimization of Reaction Conditions: : Utilizing continuous flow reactors for improved control over reaction parameters.
Catalysis: : Employing catalytic methods to enhance reaction efficiency and yield.
Purification Techniques: : Implementing advanced chromatographic methods and crystallization techniques for high-purity final products.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical transformations, including:
Oxidation and Reduction: : Modifications of functional groups, particularly the thioxo and dioxolo moieties.
Substitution Reactions: : Electrophilic and nucleophilic substitutions on the quinazolinone core.
Cyclization and Ring-Opening: : Formation and cleavage of ring structures under specific conditions.
Common Reagents and Conditions
Key reagents include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halides and nucleophiles for substitution reactions. Typical conditions involve controlled temperatures, inert atmospheres, and appropriate solvents.
Major Products Formed
Major reaction products include oxidized or reduced derivatives, substituted quinazolinones, and novel ring structures formed through cyclization.
Scientific Research Applications
7-cycloheptyl-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one has broad applications in scientific research:
Chemistry: : Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: : Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: : Explored as a lead compound for developing new pharmaceuticals targeting specific diseases.
Industry: : Applied in material science for developing advanced materials with unique properties.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. Key pathways involve:
Enzyme Inhibition or Activation: : Modulation of enzyme activity through binding to active sites or allosteric sites.
Receptor Binding: : Interaction with cellular receptors to trigger or block signaling pathways.
Comparison with Similar Compounds
Compared to other quinazolinone derivatives and thioxo compounds, 7-cycloheptyl-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one is unique due to its combined structural features and diverse reactivity.
Similar Compounds
Quinazolinone Derivatives: : Such as 2-phenylquinazolin-4(3H)-one and 6,7-dimethoxyquinazolin-4(3H)-one.
Thioxo Compounds: : Including 2-thioxo-1,3-dithiol-4-one and thioxoimidazolidinones.
Properties
IUPAC Name |
7-cycloheptyl-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c19-15-11-7-13-14(21-9-20-13)8-12(11)17-16(22)18(15)10-5-3-1-2-4-6-10/h7-8,10H,1-6,9H2,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNOOZHHWBPVFAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2C(=O)C3=CC4=C(C=C3NC2=S)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(ethanesulfonyl)piperidin-4-yl]acetamide](/img/structure/B2947506.png)
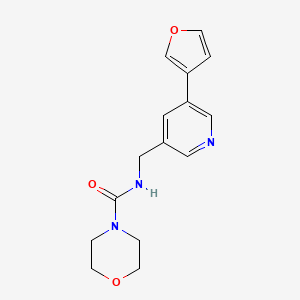
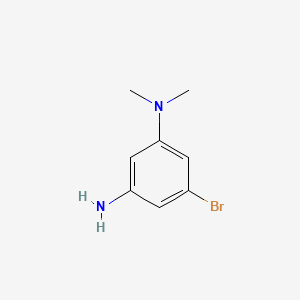
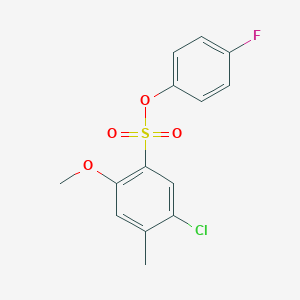
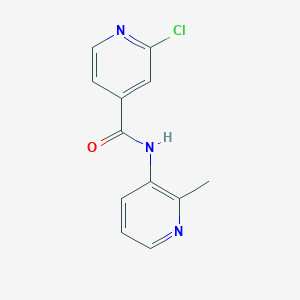
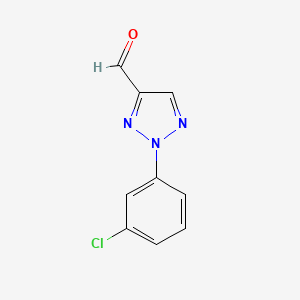
![Thiazolo[4,5-c]pyridin-2-amine,n-2-propen-1-yl-](/img/structure/B2947518.png)
![Ethyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2947520.png)
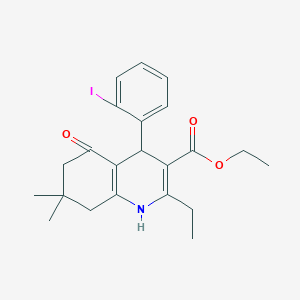
![N-((1-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)-4-methoxyaniline](/img/structure/B2947523.png)
![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2947524.png)
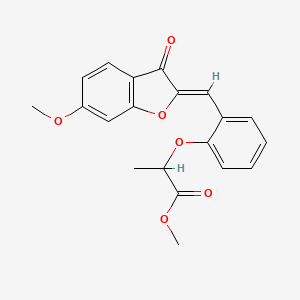
![Tert-butyl [(2-cyanoethyl)(methyl)carbamoyl]formate](/img/structure/B2947526.png)
![4-chloro-2-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2947528.png)
